molecular formula C10H7ClN2O2 B6260918 4-chloro-7-methyl-3-nitroquinoline CAS No. 700369-50-2

4-chloro-7-methyl-3-nitroquinoline

Cat. No.: B6260918
CAS No.: 700369-50-2
M. Wt: 222.63 g/mol
InChI Key: FQWCHXWBGPCGOD-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Core Structure in Organic and Material Chemistry Research

The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine ring, is considered a "privileged structure" in medicinal chemistry. This distinction arises from its recurring presence in a multitude of compounds exhibiting a wide array of biological activities. Quinoline derivatives have been extensively developed as therapeutic agents, with notable examples including antimalarial, anticancer, antibacterial, and anti-inflammatory drugs. The versatility of the quinoline scaffold allows it to interact with various biological targets, making it a cornerstone for drug discovery and development. Beyond its pharmaceutical importance, the quinoline core is also integral to material chemistry, where its unique photophysical properties are harnessed in the development of fluorescent probes, sensors, and organic light-emitting diodes (OLEDs).

Historical Context and Evolution of Quinoline Functionalization

The history of quinoline chemistry began in 1834 when it was first isolated from coal tar. Its significance surged with the identification of quinine, a quinoline alkaloid from the bark of the Cinchona tree, as an effective treatment for malaria. This discovery catalyzed extensive research into the synthesis of quinoline derivatives. Early synthetic methods, such as the Skraup and Friedländer syntheses, were pivotal in accessing a variety of substituted quinolines. Over the decades, the functionalization of the quinoline ring has evolved dramatically. Modern organic synthesis has introduced more sophisticated and efficient methodologies, including transition-metal-catalyzed cross-coupling reactions and direct C-H bond functionalization. These advanced techniques offer precise control over regioselectivity, enabling the synthesis of complex quinoline derivatives with high efficiency and atom economy.

Rationale for Investigating the Chemical Space of 4-Chloro-7-methyl-3-nitroquinoline

The specific substitution pattern of this compound makes it a compound of significant interest for chemical synthesis and medicinal chemistry. The rationale for its investigation is built upon the reactivity imparted by its distinct functional groups.

The 4-Chloro Substituent: The chlorine atom at the C4 position of the quinoline ring is an excellent leaving group. This position is highly activated towards nucleophilic aromatic substitution (SNAr).

The 3-Nitro Substituent: The nitro group at the C3 position is a powerful electron-withdrawing group. It further activates the C4 position for nucleophilic attack, making the displacement of the chloro group a facile process.

The 7-Methyl Substituent: The methyl group at the C7 position influences the molecule's electronic properties, lipophilicity, and steric profile. Its presence allows for the study of structure-activity relationships (SAR) by observing how this modification affects the biological activity of the resulting derivatives.

This combination of an activated leaving group and a strong activating group renders this compound a versatile synthetic intermediate. It serves as a key precursor for generating a diverse library of 4-substituted quinoline derivatives by reacting it with various nucleophiles such as amines, thiols, and azides. Research on analogous compounds like 4-chloro-2-methyl-3-nitroquinolines has demonstrated the utility of this scaffold in synthesizing fused heterocyclic systems like imidazo[4,5-c]quinolines. researchgate.net Therefore, the investigation of this compound is driven by its potential to unlock novel chemical entities with tailored properties for various applications, particularly in drug discovery.

Overview of Advanced Research Methodologies and Thematic Scope

The study of this compound encompasses several key research areas. The primary thematic scope is its use as a building block in synthetic chemistry. The principal research methodology involves exploring its reactivity in nucleophilic substitution reactions.

The synthesis of the parent compound would likely follow a multi-step sequence, analogous to the synthesis of similar structures like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. atlantis-press.comresearchgate.netatlantis-press.com This typically involves:

Cyclization: Condensation of an appropriately substituted aniline (B41778) (m-toluidine) with a β-ketoester to form the 4-hydroxy-7-methylquinoline core.

Nitration: Introduction of the nitro group at the C3 position using a nitrating agent.

Chlorination: Conversion of the 4-hydroxy group to the 4-chloro group using a chlorinating agent like phosphorus oxychloride.

Once synthesized, the compound is subjected to a variety of nucleophilic substitution reactions to explore its chemical space. The resulting products are then isolated, purified, and characterized using a suite of advanced analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

Mass Spectrometry (MS): To confirm the molecular weight and formula.

Infrared (IR) Spectroscopy: To identify functional groups.

The overarching goal of this research is to synthesize novel quinoline derivatives and to evaluate their potential as new therapeutic agents or functional materials.

Compound Data

Below are the key identifiers and predicted properties for the focus compound of this article.

PropertyValue
Compound Name This compound
Molecular Formula C₁₀H₇ClN₂O₂
Monoisotopic Mass 222.0196 Da
SMILES CC1=CC2=NC=C(C(=C2C=C1)Cl)N+[O-]
InChI InChI=1S/C10H7ClN2O2/c1-6-2-3-7-8(4-6)12-5-9(10(7)11)13(14)15/h2-5H,1H3
Predicted XlogP 3.0
(Data sourced from PubChemLite) uni.lu

Potential Nucleophilic Substitution Reactions

The primary utility of this compound is its reactivity with nucleophiles. Based on studies of analogous compounds, a wide range of substituents can be introduced at the C4 position. researchgate.netresearchgate.netnih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

700369-50-2

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

4-chloro-7-methyl-3-nitroquinoline

InChI

InChI=1S/C10H7ClN2O2/c1-6-2-3-7-8(4-6)12-5-9(10(7)11)13(14)15/h2-5H,1H3

InChI Key

FQWCHXWBGPCGOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(C(=C2C=C1)Cl)[N+](=O)[O-]

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Chloro 7 Methyl 3 Nitroquinoline and Analogues

De Novo Quinoline (B57606) Ring Formation Strategies Relevant to the Scaffold

The fundamental approach to constructing the 4-chloro-7-methyl-3-nitroquinoline core involves the formation of the quinoline ring system from acyclic precursors. Several named reactions have been established for this purpose, each with its own set of advantages and limitations regarding substrate scope and regioselectivity. iipseries.orgrsc.org

Skraup-Doebner-von Miller Condensation Pathways

The Skraup and Doebner-von Miller reactions are classic methods for quinoline synthesis that involve the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors. lookchem.comresearchgate.net

Skraup Synthesis : This method traditionally uses glycerol, which dehydrates in the presence of a strong acid like sulfuric acid to form acrolein in situ. Aniline (B41778) then undergoes a conjugate addition to the acrolein, followed by cyclization and oxidation to yield the quinoline ring. iipseries.org For the synthesis of a 7-methylquinoline (B44030) derivative, 4-methylaniline would be the appropriate starting material. However, the harsh reaction conditions and the often low yields are significant drawbacks. iipseries.orgresearchgate.net

Doebner-von Miller Reaction : This is a more versatile modification that directly uses α,β-unsaturated aldehydes or ketones. rsc.orglookchem.com For instance, the reaction of 4-methylaniline with crotonaldehyde (B89634) in the presence of an acid catalyst can produce 2,7-dimethylquinoline. The mechanism is believed to involve the initial formation of a β-anilino aldehyde or ketone, which then cyclizes and oxidizes. sigmaaldrich.comillinois.edu A key advantage of the Doebner-von Miller reaction over the Skraup synthesis is that it often does not require a strong external oxidizing agent. lookchem.com

Recent improvements to these methods have focused on milder reaction conditions, such as using ionic liquids or microwave irradiation, to enhance yields and reduce side product formation. lookchem.com

ReactionAniline DerivativeCarbonyl SourceKey ReagentsProduct Type
Skraup4-methylanilineGlycerol (forms acrolein)H₂SO₄, Oxidizing agent7-methylquinoline
Doebner-von Miller4-methylanilineCrotonaldehydeAcid catalyst (e.g., HCl)2,7-dimethylquinoline

Pfitzinger and Friedländer Cyclization Derivatives

The Pfitzinger and Friedländer syntheses offer alternative routes to quinolines, starting from different precursors.

Pfitzinger Reaction : This reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group under basic conditions to yield quinoline-4-carboxylic acids. mdpi.com While efficient for certain substitutions, its direct application to form this compound is not straightforward.

Friedländer Synthesis : This method provides a more direct route to substituted quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester. iipseries.orgdu.edu.eg The reaction can be catalyzed by either acids or bases. iipseries.orgdu.edu.eg For the target molecule, a hypothetical precursor would be 2-amino-4-methylbenzaldehyde, which would need to react with a species providing the C2-C3-C4 fragment with the desired nitro and chloro substituents. The challenge lies in the synthesis and stability of such a reactive methylene (B1212753) compound.

ReactionKey PrecursorsCatalystProduct Type
PfitzingerIsatin, Carbonyl compoundBaseQuinoline-4-carboxylic acid
Friedländero-Aminoaryl aldehyde/ketone, Active methylene compoundAcid or BaseSubstituted quinoline

Combes Quinoline Synthesis Adaptations

The Combes synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst, typically sulfuric acid, to form a 2,4-disubstituted quinoline. iipseries.orgwikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration. wikipedia.orgwikiwand.com

For the synthesis of a 7-methylquinoline derivative, 4-methylaniline would be reacted with a suitable β-diketone. The substitution pattern of the final quinoline is determined by the structure of the β-diketone. A significant aspect of the Combes synthesis is the regioselectivity when using unsymmetrical β-diketones, which can be influenced by the steric and electronic properties of the substituents on both the aniline and the diketone. wikipedia.org

Knorr Quinoline Synthesis and its Variants

The Knorr quinoline synthesis involves the cyclization of a β-ketoanilide in the presence of a strong acid, such as sulfuric acid, to produce a 2-hydroxyquinoline (B72897) (a 2-quinolone). iipseries.orgsynarchive.com The β-ketoanilide is typically prepared by the condensation of an aniline with a β-ketoester.

The reaction conditions can influence the outcome. For example, using a large excess of polyphosphoric acid (PPA) with benzoylacetanilide favors the formation of the 2-hydroxyquinoline, whereas smaller amounts of PPA can lead to the formation of a 4-hydroxyquinoline (B1666331). wikipedia.org This highlights the sensitivity of the reaction to the specific conditions employed. Triflic acid has also been recommended as an effective catalyst for this cyclization. wikipedia.org

Conrad-Limpach Annulation Principles

The Conrad-Limpach synthesis is a condensation reaction between an aniline and a β-ketoester to produce a 4-hydroxyquinoline (a 4-quinolone). wikipedia.orgjptcp.com The reaction is typically carried out at high temperatures, and the choice of solvent is crucial for achieving good yields. wikipedia.orgnih.gov The mechanism involves the initial formation of a Schiff base, which then undergoes a thermally induced cyclization. wikipedia.org The use of high-boiling point, inert solvents like mineral oil can significantly improve the yield. wikipedia.org

This method is particularly relevant for synthesizing precursors to 4-chloroquinolines. The resulting 4-hydroxyquinoline can be subsequently converted to the 4-chloro derivative through treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com

ReactionAniline DerivativeCarbonyl SourceKey ConditionsPrimary Product
CombesAnilineβ-DiketoneAcid catalyst (e.g., H₂SO₄)2,4-Disubstituted quinoline
Knorrβ-KetoanilideN/AStrong acid (e.g., H₂SO₄, PPA)2-Hydroxyquinoline
Conrad-LimpachAnilineβ-KetoesterHigh temperature4-Hydroxyquinoline

Multicomponent Reaction Approaches for Quinoline Scaffolds

Multicomponent reactions (MCRs) have gained prominence as an efficient strategy for the synthesis of complex molecules like quinolines in a single step from multiple starting materials. rsc.orgresearchgate.net These reactions are characterized by high atom economy and the ability to generate diverse molecular structures. rsc.org

Several MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully applied to the synthesis of various quinoline scaffolds. rsc.org For instance, a three-component Povarov reaction can be used to synthesize quinoline derivatives from an aniline, an aldehyde, and an alkene. iipseries.org The versatility of MCRs allows for the introduction of a wide range of functional groups, making them a powerful tool for creating libraries of substituted quinolines for various applications. rsc.org

Targeted Functionalization of Pre-Existing Quinoline Systems

The functionalization of a pre-formed quinoline ring is a common and powerful strategy for accessing a wide array of derivatives. mdpi.comnih.gov This approach allows for the late-stage introduction of key substituents, providing a versatile route to complex molecules.

Selective Halogenation at Position 4 (e.g., Chlorination)

The introduction of a chlorine atom at the C4 position of the quinoline nucleus is a critical step in the synthesis of the target molecule. While direct halogenation of substituted quinolines can be challenging due to issues with regioselectivity, several methods have been developed to achieve this transformation efficiently. nih.gov One common approach involves the conversion of a 4-hydroxyquinoline precursor to the corresponding 4-chloro derivative. This is often accomplished using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). acs.org For instance, 4-hydroxy-7-(trifluoromethyl)quinoline can be converted to 4-chloro-7-(trifluoromethyl)quinoline, a key intermediate for various pharmaceutical agents.

The reactivity of the quinoline ring can be influenced by the existing substituents. The presence of a methyl group at the 7-position and a nitro group at the 3-position will electronically influence the C4 position, potentially facilitating nucleophilic substitution of a hydroxyl group.

Regioselective Nitration Reactions at Position 3

Achieving regioselective nitration at the C3 position of a quinoline ring presents a synthetic challenge. Standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid) typically favor substitution at the 5- and 8-positions of the benzenoid ring of the quinolinium ion. stackexchange.com However, specific strategies can be employed to direct the nitro group to the C3 position.

One effective method involves the nitration of quinoline 1-oxide, which can direct nitration to the 4-position. jst.go.jp Subsequent manipulation of the N-oxide and other functional groups can lead to the desired 3-nitroquinoline. Another approach is the reaction of 2-aminobenzaldehyde (B1207257) derivatives with β-nitrostyrenes or other nitro-olefins, which can directly yield 3-nitro-1,2-dihydroquinolines that can be subsequently aromatized to 3-nitroquinolines. acs.orgacs.org For pre-existing quinoline systems, the presence of an activating group at C4, such as a hydroxyl group, can facilitate nitration at the C3 position. For example, 4-hydroxyquinoline can be nitrated with nitric acid in propionic acid to yield 3-nitro-4-hydroxyquinoline with high efficiency. prepchem.com

The mechanism of nitration is highly dependent on the reaction conditions and the substrate's electronic properties. jst.go.jp For quinoline itself, nitration proceeds through the N-protonated species, leading to substitution in the benzene (B151609) ring. stackexchange.com To achieve C3 nitration, alternative pathways that avoid the formation of the highly deactivated quinolinium ion are necessary.

Introduction and Modification of Alkyl Groups at Position 7

The methyl group at the 7-position is a key structural feature of the target compound. This substituent is often introduced early in the synthetic sequence, typically by starting with a correspondingly substituted aniline, such as m-toluidine (B57737), in a classic quinoline synthesis like the Skraup or Doebner-von Miller reaction. brieflands.combiosynth.com The Skraup synthesis, for example, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to produce the quinoline ring system. brieflands.com When using m-toluidine, a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline is often formed, which may require separation. brieflands.com

Modifications of existing alkyl groups on the quinoline ring are also possible, though less common for the introduction of a simple methyl group. More complex alkyl chains can be introduced via cross-coupling reactions or other C-H functionalization strategies. researchgate.net

Sequential and Convergent Synthetic Route Design

The synthesis of this compound can be approached through both sequential and convergent strategies. A sequential approach would involve the step-by-step functionalization of a simpler quinoline precursor. For example, one could start with 7-methylquinoline, introduce the nitro group at the 3-position, and then perform the chlorination at the 4-position.

A plausible sequential synthesis could be:

Synthesis of 7-methylquinoline: Starting from m-toluidine using a Skraup reaction. brieflands.com

Formation of 4-hydroxy-7-methylquinoline: This could be achieved through various methods, including those starting from 3-(trifluoromethyl)aniline (B124266) and ethyl ethoxymethylenemalonate, followed by cyclization.

Nitration at C3: Treatment of 4-hydroxy-7-methylquinoline with a nitrating agent to yield 4-hydroxy-7-methyl-3-nitroquinoline. prepchem.com

Chlorination at C4: Conversion of the hydroxyl group to a chloro group using a chlorinating agent like POCl₃ to afford the final product, this compound. acs.org

A convergent synthesis, on the other hand, would involve the coupling of two or more pre-functionalized fragments. For instance, a suitably substituted aniline could be reacted with a fragment already containing the chloro and nitro functionalities. However, for a relatively small molecule like this compound, a sequential approach is often more practical.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of each synthetic step. This involves the careful selection of solvents, catalysts, temperature, and reaction times.

For the chlorination step, the choice of chlorinating agent and reaction temperature can significantly impact the outcome. While POCl₃ is effective, milder reagents might be necessary if other sensitive functional groups are present.

In nitration reactions , the acidity of the medium is a key parameter for controlling regioselectivity. jst.go.jp By using systems like trifluoromethanesulfonic acid (TFSA)-trifluoroacetic acid (TFA), a wider range of acidities can be explored compared to traditional sulfuric acid. jst.go.jp The choice of the nitrating agent (e.g., nitric acid, acetyl nitrate) also plays a critical role. elsevierpure.com

For quinoline ring formation , such as the Skraup reaction, controlling the exothermic nature of the reaction is essential for safety and to minimize side product formation. brieflands.com The ratio of reactants and the gradual addition of reagents are important considerations. brieflands.com

The use of transition metal catalysis has also become a powerful tool for the selective functionalization of quinolines. mdpi.comnih.govacs.org Catalysts based on palladium, rhodium, and copper can enable C-H activation and cross-coupling reactions at various positions of the quinoline ring with high selectivity. acs.orgacs.org

Table 1: Key Reactions and Optimized Conditions for Substituted Quinoline Synthesis

ReactionReagents and ConditionsPurposeReference(s)
Skraup Synthesism-toluidine, glycerol, m-nitrobenzenesulfonate, H₂SO₄, H₂OSynthesis of 7-methylquinoline brieflands.com
Nitration4-Hydroxyquinoline, Nitric acid, Propionic acid, 125°CSelective nitration at the C3 position prepchem.com
Chlorination4-Hydroxyquinoline derivative, POCl₃Conversion of hydroxyl to chloro group at C4 acs.org
C-H FunctionalizationQuinoline N-oxide, Pd(OAc)₂, Aryl tosylates, X-Phos, CsFC2-arylation of quinoline nih.gov

Green Chemistry and Sustainable Synthesis Considerations

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods in chemistry. tandfonline.comtandfonline.com This is particularly relevant for the synthesis of quinoline derivatives, as traditional methods often involve harsh conditions and hazardous reagents. tandfonline.comnih.gov

Green chemistry approaches to quinoline synthesis include:

Use of Greener Solvents: Replacing toxic organic solvents with water, ethanol (B145695), or ionic liquids. tandfonline.com

Catalysis: Employing catalysts, especially heterogeneous or recyclable nanocatalysts, to improve efficiency and reduce waste. acs.org

Microwave and Ultrasound-Assisted Synthesis: Using alternative energy sources to accelerate reactions, often leading to higher yields and shorter reaction times with less energy consumption. tandfonline.comtandfonline.com

One-Pot and Multicomponent Reactions: Designing synthetic routes that combine multiple steps into a single operation, reducing the need for purification of intermediates and minimizing solvent usage. tandfonline.comcapes.gov.br

Atom Economy: Developing reactions that incorporate the maximum number of atoms from the reactants into the final product. rsc.org

For the synthesis of this compound, green chemistry principles can be applied at various stages. For example, solvent-free conditions or the use of greener solvents could be explored for the Skraup reaction. tandfonline.com Photocatalytic methods are also emerging as a powerful tool for the synthesis of quinoline derivatives under mild and environmentally benign conditions. rsc.org

Table 2: Green Chemistry Approaches in Quinoline Synthesis

Green ApproachExampleBenefitReference(s)
Microwave-assisted synthesisSkraup reaction in water under microwave irradiationReduced reaction time, use of a green solvent tandfonline.com
NanocatalysisUse of nanocatalysts for one-pot quinoline synthesisRecyclable catalyst, high efficiency acs.org
PhotocatalysisVisible light-mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxidesReagent-free, high atom economy, low catalyst loading rsc.org
Solvent-free reactionsOne-pot synthesis of substituted quinolines from o-nitrobenzaldehyde and ketones under microwave irradiation without solventReduced waste, simplified workup capes.gov.br

By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound and its analogues can be achieved with greater efficiency, selectivity, and sustainability, paving the way for their further investigation and application in various scientific fields.

Reaction Chemistry and Transformation Pathways of 4 Chloro 7 Methyl 3 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) at the Chloro-Substituted Position 4

The chloro group at position 4 of the quinoline (B57606) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the strong electron-withdrawing effect of the adjacent nitro group at position 3, which stabilizes the intermediate Meisenheimer complex formed during the reaction.

The chlorine atom can be displaced by oxygen-based nucleophiles. For instance, reaction with hydroxide (B78521) ions leads to the formation of the corresponding 4-hydroxy-7-methyl-3-nitroquinoline. Similarly, alkoxides can be employed to introduce alkoxy groups at the 4-position. These reactions are fundamental for converting the chloro-quinoline into various ethers and hydroxylated derivatives.

A wide range of nitrogen nucleophiles readily react with 4-chloro-7-methyl-3-nitroquinoline to afford various 4-aminoquinoline (B48711) derivatives. nih.gov The reaction with amines, such as primary and secondary amines, proceeds to yield the corresponding N-substituted 4-amino-7-methyl-3-nitroquinolines. nih.gov For example, reacting 4-chloro-7-methyl-3-nitroquinolines with benzylamine (B48309) can lead to the formation of 4-benzylamino-3-nitroquinaldines. researchgate.net

Hydrazine hydrate (B1144303) can also be used as a nucleophile, resulting in the formation of 4-hydrazino-7-methyl-3-nitroquinoline. mdpi.com These amino and hydrazino derivatives are versatile intermediates for the synthesis of more complex heterocyclic systems, such as imidazo[4,5-c]quinolines. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution with Nitrogen Nucleophiles

Reactant 1 Nitrogen Nucleophile Product Reference
This compound Amines (general) 4-Amino-7-methyl-3-nitroquinoline derivatives nih.gov
4-Chloro-2-methyl-3-nitroquinolines Benzylamine 4-Benzylamino-3-nitroquinaldines researchgate.net
4-Chloro-8-methylquinolin-2(1H)-one Hydrazine hydrate 4-Hydrazino-8-methylquinolin-2(1H)-one mdpi.com

Sulfur nucleophiles, such as thiols and thiophenols, can displace the chloro group to form the corresponding 4-thioether derivatives. msu.edulibretexts.org Thiolate anions, which are potent nucleophiles, readily attack the electron-deficient C-4 position. msu.edulibretexts.org These reactions are valuable for introducing sulfur-containing moieties into the quinoline scaffold, which can be useful for further synthetic manipulations or for their potential biological activities.

While less common, carbon nucleophiles can also participate in SNAr reactions with this compound. For instance, the reaction with malononitrile (B47326) in the presence of a suitable base can lead to the formation of a new carbon-carbon bond at the 4-position, yielding 2-(7-methyl-3-nitroquinolin-4-yl)malononitrile. researchgate.net

Reduction and Derivatization of the Nitro Group at Position 3

The nitro group at the 3-position is another key functional handle for the derivatization of the this compound core.

The nitro group can be selectively reduced to an amino group, yielding 4-chloro-7-methylquinolin-3-amine. This transformation is a crucial step in the synthesis of various biologically active molecules. Common reducing agents for this purpose include stannous chloride (SnCl2) in an acidic medium, which provides a mild and efficient method for this conversion. nih.gov This reduction is often a key step in the synthesis of various heterocyclic compounds fused to the quinoline ring system. researchgate.net The resulting amino group can then undergo a variety of subsequent reactions, such as diazotization or acylation, to introduce further diversity.

Table 2: Reduction of the Nitro Group

Starting Material Reagent Product Reference
4-Amino-3-nitro derivatives - 3,4-Diaminoquinolines researchgate.net
Nitroquinolines Stannous chloride (SnCl2) Aminoquinolines nih.gov

Formation of Other Nitrogen-Containing Groups

The nitro group at the 3-position is a key site for chemical modification, primarily through reduction to an amino group. This transformation is a fundamental step in the synthesis of various nitrogen-containing derivatives.

Reduction of the Nitro Group: The conversion of the nitro group to a primary amine is a common and crucial reaction. This reduction can be achieved using various reagents, such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides. The resulting 4-chloro-7-methylquinolin-3-amine is a versatile intermediate for further functionalization. For instance, the reduction of nitroquinolines to aminoquinolines can be accomplished in high yields using stannous chloride under mild conditions, a method that tolerates a variety of other functional groups. nih.gov

The amino group can then be subjected to a wide array of reactions to introduce further complexity. These include diazotization followed by substitution to introduce halogens, hydroxyl groups, or other functionalities. Additionally, the amino group can participate in condensation reactions with carbonyl compounds to form imines or be acylated to form amides.

Reactivity of the Methyl Group at Position 7

The methyl group at position 7, while generally less reactive than the chloro and nitro groups, can undergo functionalization under specific conditions, particularly at the benzylic position.

The benzylic C-H bonds of the methyl group can be targeted for functionalization. tandfonline.comnih.gov Oxidation can convert the methyl group into a formyl or carboxylic acid group, providing a handle for further synthetic manipulations. For instance, selenium dioxide is a classic reagent for the oxidation of methyl groups on heterocyclic rings to aldehydes. acs.org

Halogenation at the benzylic position can also be achieved, typically under free-radical conditions, to introduce a reactive site for subsequent nucleophilic substitution reactions.

The methyl group of 7-methylquinoline (B44030) derivatives can participate in condensation reactions. libretexts.org In the presence of a strong base, the methyl group can be deprotonated to form a carbanion. This nucleophilic species can then react with various electrophiles, such as aldehydes or ketones, in what is known as a condensation reaction. acs.orglibretexts.org For example, the condensation of 2-methylquinolines with aldehydes can lead to the formation of styrylquinoline derivatives. While specific examples for this compound are not prevalent in the literature, the general reactivity pattern of methylquinolines suggests this possibility.

A notable application of this reactivity is the condensation of 2-methylquinoline (B7769805) with phthalic anhydride (B1165640) to produce the dye Quinoline Yellow SS. wikipedia.org

Electrophilic and Radical Reactions on the Quinoline Ring

Radical reactions on the quinoline nucleus are also a possibility. These reactions are less governed by the electronic effects of the substituents and can lead to substitution patterns not achievable through electrophilic or nucleophilic pathways. youtube.com

Metal-Catalyzed Cross-Coupling Reactions Utilizing the Quinoline Halide

The chlorine atom at the 4-position of the quinoline ring is a prime site for metal-catalyzed cross-coupling reactions. wiley.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents. nih.govnih.govmdpi.com

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions. libretexts.org It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgfishersci.co.uk This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. fishersci.co.uknih.gov

For this compound, a Suzuki-Miyaura coupling would involve its reaction with a suitable boronic acid to introduce an aryl or vinyl group at the 4-position. The general catalytic cycle involves the oxidative addition of the chloroquinoline to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Table of Reaction Conditions for Suzuki-Miyaura Coupling of Chloroquinolines:

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/Water80Varies researchgate.net
PdCl₂(dppf)Cs₂CO₃Dioxane100Varies nih.gov
Pd(OAc)₂ / SPhosK₃PO₄Toluene/Water100High nih.gov

This table represents typical conditions for Suzuki-Miyaura couplings of chloroquinolines and may require optimization for this compound.

Sonogashira Coupling Methodologies

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgyoutube.com This reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org

In a hypothetical Sonogashira coupling involving this compound, the reaction would proceed by the coupling of a terminal alkyne (R-C≡CH) at the C4 position of the quinoline ring. The general transformation would replace the chlorine atom with an alkynyl group, yielding a 4-alkynyl-7-methyl-3-nitroquinoline derivative. The reaction mechanism involves a catalytic cycle with palladium(0) and palladium(II) intermediates. The presence of the electron-withdrawing nitro group at the adjacent C3 position would likely enhance the reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst, a key step in the cycle.

While no specific data exists for this substrate, research on other chloroquinolines and related heterocyclic halides demonstrates the feasibility of this transformation. nih.gov Conditions would typically involve a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper salt such as CuI, and a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) in a suitable solvent like THF or DMF.

Table 1: Hypothetical Sonogashira Coupling of this compound No experimental data is available in the reviewed literature. This table is for illustrative purposes only.

Entry Alkyne Partner Catalyst System Base Solvent Product
1 Phenylacetylene Pd(PPh₃)₄, CuI TEA DMF 7-Methyl-3-nitro-4-(phenylethynyl)quinoline
2 Trimethylsilylacetylene PdCl₂(PPh₃)₂, CuI DIPEA THF 7-Methyl-3-nitro-4-((trimethylsilyl)ethynyl)quinoline

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction has broad substrate scope and functional group tolerance, largely supplanting harsher classical methods. wikipedia.orgacs.org

For this compound, a Buchwald-Hartwig reaction would involve the substitution of the C4-chloro substituent with an amine (R¹R²NH). This would lead to the formation of various N-substituted 4-amino-7-methyl-3-nitroquinoline derivatives, which are valuable building blocks. The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.org

The reactivity in this case would be significantly influenced by the choice of palladium catalyst, specifically the phosphine (B1218219) ligand, and the base. Studies on other chloroquinolines have demonstrated successful amination, sometimes requiring specific ligands to achieve good yields, especially with less reactive amines or sterically hindered substrates. nih.gov For instance, the amination of 2-chloro-6,7-dimethoxy-3-nitroquinoline has been reported, highlighting the applicability of this reaction to the nitro-chloro-quinoline scaffold. grafiati.com

Table 2: Hypothetical Buchwald-Hartwig Amination of this compound No experimental data is available in the reviewed literature. This table is for illustrative purposes only.

Entry Amine Partner Catalyst/Ligand Base Solvent Product
1 Morpholine Pd₂(dba)₃ / Xantphos NaOtBu Toluene 4-(7-Methyl-3-nitroquinolin-4-yl)morpholine
2 Aniline (B41778) Pd(OAc)₂ / BINAP Cs₂CO₃ Dioxane N-Phenyl-7-methyl-3-nitroquinolin-4-amine

Heck Reaction Applications

The Heck reaction, or Mizoroki-Heck reaction, creates a substituted alkene through the palladium-catalyzed reaction of an unsaturated halide with an alkene and a base. wikipedia.orgyoutube.com This reaction forms a new carbon-carbon bond at one of the sp² carbons of the alkene, typically with high trans selectivity. organic-chemistry.org

Applying the Heck reaction to this compound would involve reacting it with an alkene, such as styrene (B11656) or an acrylate (B77674), in the presence of a palladium catalyst and a base. The expected product would be a 4-alkenyl-7-methyl-3-nitroquinoline, where the vinyl group from the alkene partner is attached at the C4 position. The reaction generally proceeds via oxidative addition of the aryl chloride to Pd(0), followed by migratory insertion of the alkene, and subsequent β-hydride elimination to release the product. wikipedia.org

While specific applications for this compound are not documented, Heck reactions have been successfully performed on other 4-chloroquinoline (B167314) derivatives. nih.gov For example, various 2-substituted 4-chloroquinolines have been coupled with tert-butyl acrylate using highly active palladium-phosphinous acid catalysts, demonstrating the utility of this reaction for functionalizing the C4 position of the quinoline core. nih.gov The choice of base, such as sodium acetate (B1210297) or an amine base like dicyclohexylmethylamine, can significantly impact reaction yields. nih.gov

Table 3: Hypothetical Heck Reaction of this compound No experimental data is available in the reviewed literature. This table is for illustrative purposes only.

Entry Alkene Partner Catalyst System Base Solvent Product
1 Styrene Pd(OAc)₂ NaOAc DMF (E)-7-Methyl-3-nitro-4-styrylquinoline
2 n-Butyl acrylate PdCl₂(PPh₃)₂ Et₃N Acetonitrile (E)-n-Butyl 3-(7-methyl-3-nitroquinolin-4-yl)acrylate

Systematic Derivatization and Scaffold Modification of 4 Chloro 7 Methyl 3 Nitroquinoline

Design and Synthesis of Chemically Diverse Analogues

The design of analogues of 4-chloro-7-methyl-3-nitroquinoline often focuses on the nucleophilic substitution of the 4-chloro group, which is activated by the adjacent electron-withdrawing nitro group. This allows for the introduction of a wide range of substituents, particularly amines, to generate libraries of 4-aminoquinoline (B48711) derivatives. nih.govnih.gov

A common synthetic strategy involves the reaction of this compound with various primary or secondary amines. nih.gov For instance, the synthesis of 4-aminoquinoline derivatives can be achieved by heating 7-substituted-4-chloro-quinolines with an excess of the desired monoaminoalkane or diaminoalkane, often under neat conditions. nih.gov The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Further diversification can be achieved by modifying the side chain introduced at the 4-position. For example, a primary amine side chain can undergo sequential reductive aminations with different aldehydes to introduce two additional points of chemical diversity. nih.gov This approach allows for the systematic exploration of the chemical space around the quinoline (B57606) scaffold.

The table below illustrates the synthesis of various 4-aminoquinoline analogues from a 7-substituted-4-chloroquinoline precursor.

PrecursorReactant (Amine)Resulting Analogue ClassReaction Type
7-Substituted-4-chloro-quinolineButyl amineAlkyl aminoquinolineNucleophilic Aromatic Substitution
7-Substituted-4-chloro-quinolineEthane-1,2-diamineDialkylaminoalkyl aminoquinolineNucleophilic Aromatic Substitution
7-Substituted-4-chloro-quinolineN,N-dimethyl-ethane-1,2-diamine(N,N-dimethylamino)alkyl aminoquinolineNucleophilic Aromatic Substitution

Exploration of Substitution Patterns on the Quinoline Core

The substitution patterns on the quinoline core of this compound can be explored through various synthetic methodologies, with nucleophilic substitution being a primary route. The electron-deficient nature of the nitro-substituted quinoline ring makes it susceptible to nucleophilic attack. Two key reactions in this context are the Vicarious Nucleophilic Substitution (VNS) of hydrogen and the Nucleophilic Aromatic Substitution (SNAr) of the chlorine atom. nih.govmdpi.com

In the case of 4-chloro-nitroquinolines, a competition between VNS and SNAr can occur. nih.gov For example, when a 4-chloro-nitroquinoline is treated with a nucleophile like potassium 9H-carbazol-9-ide, both the substitution of the chlorine atom at the C4 position (SNAr) and the substitution of a hydrogen atom at another position on the ring (VNS) can be observed. nih.gov The VNS reaction is particularly useful for introducing substituents at positions that are not easily accessible through other means. This reaction typically occurs at positions ortho or para to the nitro group. cdnsciencepub.comorganic-chemistry.org

The reduction of the nitro group to an amino group provides another avenue for derivatization. This transformation can be achieved under mild conditions using reagents like stannous chloride and provides a different set of functional group reactivities for further modifications. nih.gov

The table below summarizes the types of nucleophilic substitution reactions on the nitroquinoline core.

Reaction TypeDescriptionExample
Nucleophilic Aromatic Substitution (SNAr)Displacement of the chlorine atom at the C4 position by a nucleophile. nih.govReaction of 4-chloro-nitroquinoline with an amine to yield a 4-amino-nitroquinoline. nih.gov
Vicarious Nucleophilic Substitution (VNS)Nucleophilic replacement of a hydrogen atom on the aromatic ring, typically ortho or para to the nitro group. mdpi.comorganic-chemistry.orgAmination of nitroquinolines at positions adjacent to the nitro group using aminating agents in a basic medium. cdnsciencepub.com

Strategies for Introducing Complex Functionalities

Introducing complex functionalities to the this compound scaffold often requires advanced synthetic strategies such as transition-metal-catalyzed cross-coupling reactions and C-H activation. mdpi.comnih.gov These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds at various positions on the quinoline ring, providing access to a wide array of complex molecular architectures. acs.orgacs.org

Transition-metal-catalyzed C-H functionalization is a powerful tool for the direct introduction of functional groups without the need for pre-functionalized substrates. mdpi.comnih.gov By choosing the appropriate catalyst and directing group, it is possible to achieve site-selective functionalization at nearly all positions of the quinoline ring. rsc.org For instance, the nitrogen atom in the quinoline ring or an N-oxide derivative can act as a directing group to guide the metal catalyst to specific C-H bonds. researchgate.netresearchgate.net

Metal-assisted coupling reactions such as the Ullmann, Suzuki, and Negishi reactions are also employed to introduce diaryl ether, biaryl, and alkylaryl functionalities, particularly at the 7-position after initial derivatization. nih.gov These reactions significantly expand the structural diversity of the synthesized analogues.

The following table outlines some strategies for introducing complex functionalities.

StrategyDescriptionExample Application
Transition-Metal-Catalyzed C-H ActivationDirect functionalization of C-H bonds on the quinoline ring, guided by a directing group. mdpi.comnih.govIntroduction of aryl, alkyl, or other functional groups at specific positions of the quinoline core. acs.orgacs.org
Ullmann CouplingFormation of diaryl ether linkages. nih.govSynthesis of 7-phenoxy-4-aminoquinoline analogues. nih.gov
Suzuki CouplingFormation of biaryl linkages from a bromo-substituted quinoline and a boronic acid. nih.govSynthesis of 7-aryl-4-aminoquinoline analogues. nih.gov
Negishi CouplingFormation of alkylaryl linkages. nih.govSynthesis of 7-alkyl-4-aminoquinoline analogues. nih.gov

Parallel Synthesis and Library Generation Approaches

Parallel synthesis is an efficient strategy for the rapid generation of large libraries of chemically diverse analogues from a common scaffold like this compound. nih.govjohnshopkins.edu This high-throughput approach allows for the systematic exploration of structure-activity relationships by varying substituents at different positions of the molecule.

A typical parallel synthesis of a 4-aminoquinoline library starts with a key intermediate, such as a 7-substituted-4-chloroquinoline. johnshopkins.edu This intermediate is then reacted with a set of diverse building blocks in parallel. For example, the reaction of 4,7-dichloroquinoline (B193633) with 1,3-diaminopropane (B46017) yields a primary amine intermediate. nih.govresearchgate.net This intermediate can then be subjected to two sequential reductive aminations with a variety of aldehydes to introduce two points of diversity in the side chain, resulting in a large library of analogues. nih.gov

The use of multicomponent reactions (MCRs) is another powerful approach for library generation. rsc.org MCRs allow for the construction of complex quinoline scaffolds in a single step from multiple starting materials, offering high atom economy and the ability to incorporate significant structural diversity. rsc.org

Rational Design Principles for Chemical Probes (non-biological sensing focus)

The rational design of chemical probes based on the this compound scaffold for non-biological sensing applications leverages the unique electronic and photophysical properties of the quinoline ring system. Quinoline derivatives are known to be effective fluorescent chemosensors for the detection of various analytes, including metal ions and small molecules. nanobioletters.comresearchgate.net

The design of a quinoline-based chemical probe often involves the incorporation of a receptor unit that can selectively bind to the target analyte and a signaling unit (the quinoline fluorophore) that reports this binding event through a change in its optical properties, such as fluorescence intensity or color. nanobioletters.commdpi.com The electron-withdrawing nitro group at the 3-position and the chloro group at the 4-position of the parent scaffold can significantly influence the photophysical properties of the molecule and can be exploited in the design of "turn-on" or "turn-off" fluorescent probes.

Key design principles include:

Photoinduced Electron Transfer (PET): A common mechanism where the binding of an analyte to the receptor modulates the electron transfer process between the receptor and the fluorophore, leading to a change in fluorescence. rsc.org

Intramolecular Charge Transfer (ICT): The electronic properties of the quinoline ring can be tuned by substituents to create a system where analyte binding alters the ICT character, resulting in a detectable spectral shift. nanobioletters.com

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to a chelating group attached to the quinoline scaffold can restrict molecular vibrations and rotations, leading to a significant enhancement of fluorescence emission. rsc.org

A novel photochemical sensor based on a quinoline-functionalized phenazine (B1670421) derivative has been designed for the detection of pH, CO2, and L-Arg, demonstrating the versatility of the quinoline scaffold in creating multi-substrate sensors. rsc.org

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

No experimental ¹H or ¹³C NMR data for 4-chloro-7-methyl-3-nitroquinoline has been found in the surveyed scientific literature and databases.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Information regarding 2D NMR studies (COSY, HSQC, HMBC, NOESY) for the structural elucidation of this compound is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

While predicted mass spectrometry data exists, no experimental high-resolution mass spectrometry (HRMS) data for this compound has been reported.

Fragmentation Pathway Elucidation

Without experimental mass spectrometry data, an elucidation of the fragmentation pathway for this compound cannot be provided.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental infrared (IR) spectroscopy data for this compound is available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No experimental data on the UV-Vis absorption maxima (λmax) or the corresponding electronic transitions for this compound are available in the surveyed scientific literature.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

A search of crystallographic databases yielded no entries for the single-crystal X-ray structure of this compound. Consequently, a detailed analysis of its solid-state conformation and crystal packing is not possible.

Molecular Conformation and Bond Parameters

Specific bond lengths, bond angles, and torsion angles for this compound have not been experimentally determined and reported.

Intermolecular Interactions and Crystal Packing

Details regarding the intermolecular forces, such as hydrogen bonding or π-stacking, that govern the crystal packing of this compound are unknown due to the absence of crystallographic data.

Computational and Theoretical Investigations of 4 Chloro 7 Methyl 3 Nitroquinoline

Electronic Structure and Molecular Geometry Calculations

The foundation of computational investigation lies in determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure). These calculations are crucial for understanding the molecule's intrinsic properties.

Density Functional Theory (DFT) has become a primary method for studying quinoline (B57606) derivatives due to its balance of accuracy and computational efficiency. dergipark.org.trdergipark.org.tr DFT calculations, particularly using the B3LYP functional combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), are frequently employed to optimize the molecular geometry of similar heterocyclic systems. dergipark.org.trnih.gov This process finds the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles.

For 4-chloro-7-methyl-3-nitroquinoline, DFT calculations would predict a planar quinoline ring system. The optimized geometry provides the essential structural parameters. For instance, studies on related chloro-nitro-quinoline compounds allow for the estimation of key geometric parameters. researchgate.netmdpi.com These calculations are also used to compute various electronic properties such as dipole moments and Mulliken atomic charges, which reveal the molecule's polarity and the partial charges on each atom. bhu.ac.in

Table 1: Representative Theoretical Molecular Geometry Parameters for a Quinoline Core Structure Based on DFT Calculations on Analogous Compounds.

ParameterBond/AngleTypical Calculated Value
Bond Lengths (Å) C-C (aromatic)1.37 - 1.42
C-N (in ring)1.32 - 1.38
C-Cl~1.74
C-NO₂~1.48
**Bond Angles (°) **C-N-C (in ring)~117
C-C-C (in ring)118 - 122
C-C-Cl~121
C-C-NO₂~118

Note: These values are illustrative and derived from computational studies on similar quinoline structures. Actual calculated values for this compound may vary.

Beyond DFT, other computational methods are available. Ab initio methods, such as Hartree-Fock (HF), calculate properties from "first principles" without using experimental data for parametrization. libretexts.org These methods can be very accurate, especially with higher levels of theory, but are computationally demanding and often limited to smaller molecules. libretexts.orgresearchgate.net They are valuable for providing benchmark results against which other methods can be compared. researchgate.net For instance, studies on related quinolines have compared HF and DFT results for vibrational frequencies. dergipark.org.tr

Semi-empirical methods (like AM1, PM3, MNDO) offer a faster alternative by simplifying some calculations and using parameters derived from experimental data. wikipedia.org This reduction in computational cost makes them suitable for very large molecules. researchgate.net However, their accuracy is dependent on the molecule being studied being similar to those used for parametrization, and they can sometimes produce less reliable results. wikipedia.org

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For this compound, a key area for such analysis would be the rotation of the nitro (NO₂) group relative to the quinoline plane.

By systematically rotating the C3-N bond and calculating the energy at each step, a potential energy surface (PES) can be generated. A study on the closely related 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332) used this approach to identify stable cis and trans conformers based on the orientation of the aldehyde group. dergipark.org.trdergipark.org.tr The PES reveals energy minima corresponding to stable conformers and energy maxima corresponding to the transition states between them. This analysis determines the preferred orientation of the nitro group and the energy barrier to its rotation, which can influence the molecule's reactivity and intermolecular interactions.

Reactivity Prediction and Reaction Pathway Modeling

Computational methods are instrumental in predicting how a molecule will behave in a chemical reaction. They can identify the most likely sites for electrophilic or nucleophilic attack and model the entire reaction pathway from reactants to products.

A chemical reaction proceeds from reactants to products via a high-energy transition state. Identifying the structure and energy of this transition state is key to understanding the reaction's kinetics (i.e., how fast it proceeds). Computational chemists locate transition state geometries using specialized algorithms.

For a reaction such as the nucleophilic aromatic substitution (SNAr) at the C4 position of this compound (displacing the chloro group), theoretical calculations can model the approach of a nucleophile. The calculated transition state structure would show the partial formation of the new bond to the nucleophile and the partial breaking of the C-Cl bond. A crucial confirmation of a true transition state is a vibrational frequency analysis, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The activation energy, calculated as the energy difference between the reactants and the transition state, indicates the kinetic feasibility of the reaction. nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgsapub.org

HOMO: Represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor.

LUMO: Represents the lowest energy site for accepting electrons and is associated with the molecule's ability to act as an electrophile.

For this compound, the distribution and energy of the LUMO are of particular interest. The LUMO is expected to be localized primarily over the quinoline ring system, with significant coefficients on the carbon atoms susceptible to nucleophilic attack. Theoretical studies on similar systems, like 2,4-dichloroquinazolines, show that the carbon atom at position 4 has a larger LUMO coefficient, making it the preferred site for nucleophilic attack over other positions. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A smaller gap generally implies higher chemical reactivity, greater polarizability, and easier electronic transitions. researchgate.netresearchgate.net Computational studies on various quinoline derivatives calculate this gap to assess their electronic properties and reactivity. dergipark.org.tr

Table 2: Representative Calculated Frontier Orbital Energies for Quinoline Derivatives.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
Trans-ClMQCB3LYP/6-311++G(d,p)-7.22-2.624.60
Cis-ClMQCB3LYP/6-311++G(d,p)-7.16-2.564.60

*Data for 2-Chloro-7-Methylquinoline-3-Carbaldehyde (ClMQC) from a TD-DFT study, which provides insight into the expected range for similar compounds. dergipark.org.tr

In-Depth Scientific Analysis of this compound Lacks Sufficient Research for a Comprehensive Review

A thorough investigation into the computational and theoretical properties of the chemical compound this compound reveals a significant gap in publicly available scientific literature. While the compound is documented in chemical databases and available through commercial suppliers, in-depth research focusing on its specific molecular characteristics, such as its Molecular Electrostatic Potential (MEP), predicted spectroscopic properties, dynamic behavior, and Quantitative Structure-Activity Relationship (QSAR) studies, is not presently available.

Initial searches have identified the basic structural and physicochemical properties of this compound. The compound is registered with CAS number 700369-50-2 and has a molecular formula of C₁₀H₇ClN₂O₂. Basic predictions of properties such as its XlogP (a measure of lipophilicity) are available through databases like PubChem. However, these entries lack the detailed computational and theoretical analyses required for a comprehensive scientific article as outlined.

While the broader class of quinoline derivatives has been the subject of extensive computational research, the specific substitutions present in this compound make it a unique entity. Studies on related but distinct molecules, such as other substituted nitroquinolines or chloroquinolines, offer insights into the types of analyses that could be performed. These include:

Molecular Electrostatic Potential (MEP) Mapping: This technique is used to visualize the electron density of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. For related compounds, MEP maps have been crucial in understanding intermolecular interactions.

Spectroscopic Property Prediction: Computational methods, often employing Density Functional Theory (DFT), are used to predict NMR chemical shifts and vibrational frequencies. These predictions, when compared with experimental data, help to confirm the molecular structure and understand its electronic properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility and dynamic behavior of a molecule over time, which is essential for understanding its interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Methodologies: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For many quinoline derivatives, QSAR models have been developed to predict their potential as therapeutic agents.

Further research by the scientific community is necessary to elucidate the specific computational and theoretical characteristics of this compound. Such studies would be invaluable in exploring its potential applications and understanding its chemical behavior.

Mechanistic Insights into Reactions Involving 4 Chloro 7 Methyl 3 Nitroquinoline

Detailed Reaction Mechanisms for Nucleophilic Substitutions

The presence of a potent electron-withdrawing nitro group at the C-3 position, ortho to the chlorine atom at C-4, renders the aromatic ring electron-deficient. This electronic arrangement significantly activates the C-4 position towards nucleophilic aromatic substitution (SNAr). This reaction is the most characteristic transformation for 4-chloro-7-methyl-3-nitroquinoline and proceeds via a well-established two-step addition-elimination mechanism.

Mechanism Steps:

Elimination of the Leaving Group: In the second, generally faster step, the aromaticity of the quinoline (B57606) ring is restored through the expulsion of the chloride ion, which is a good leaving group. This results in the formation of the final substituted product.

The general SNAr mechanism is illustrated below: (Image of the SNAr mechanism showing nucleophilic attack, the Meisenheimer complex with resonance structures indicating delocalization to the nitro group, and the final product after loss of the chloride ion.)

A variety of nucleophiles can be employed to displace the C-4 chloro substituent, leading to a diverse range of 4-substituted-7-methyl-3-nitroquinoline derivatives. The reactivity and reaction conditions are dependent on the nucleophilicity of the attacking species.

Interactive Table: Examples of Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct TypeTypical Conditions
AmineR-NH₂ (e.g., Benzylamine)4-Amino-7-methyl-3-nitroquinolineHeat, often in a polar solvent like ethanol (B145695) or DMF
ThiolR-SH (e.g., Thiophenol)4-Thioether-7-methyl-3-nitroquinolineBase (e.g., NaOEt) in a solvent like ethanol
AzideSodium Azide (NaN₃)4-Azido-7-methyl-3-nitroquinolinePolar aprotic solvent (e.g., DMF) at room temperature
Triazole1,2,4-Triazole4-(1H-1,2,4-triazol-1-yl)-7-methyl-3-nitroquinolineCan be performed under neutral, acidic, or basic conditions

Elucidation of Nitro Group Transformation Pathways

The nitro group of this compound is a versatile functional handle that can undergo several transformations, most notably reduction to an amino group. This reduction is a pivotal step in the synthesis of more complex heterocyclic systems.

The reduction of an aromatic nitro group to an amine is a multi-electron process that proceeds through several intermediates. The typical pathway is as follows:

Nitro → Nitroso → Hydroxylamine (B1172632) → Amine

Initial Reduction: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

Further Reduction: The nitroso group is then reduced to a hydroxylamine group (-NHOH).

Final Reduction: The final step involves the reduction of the hydroxylamine to the primary amine (-NH₂).

Commonly employed reducing agents for this transformation include:

Metals in Acid: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). organic-chemistry.org

Hydrides: Reagents like stannous chloride (SnCl₂) are effective and offer mild reaction conditions, tolerating many other functional groups. nih.gov

The resulting product, 4-chloro-7-methylquinolin-3-amine, is a valuable bifunctional intermediate. The presence of the amino group and the chloro substituent allows for subsequent cyclization reactions to build fused ring systems, such as imidazo[4,5-c]quinolines, which are of interest in medicinal chemistry.

Kinetic and Thermodynamic Studies of Key Chemical Processes

While specific, published kinetic and thermodynamic data for this compound are scarce, the general principles governing its reactions are well-understood from studies of analogous systems.

Rate = k[Quinoline][Nucleophile]

Several factors influence the reaction rate constant (k):

Substrate: The electron-withdrawing power of the nitro group is the dominant activating factor. The position of the methyl group at C-7 has a minor electronic effect compared to the nitro group.

Nucleophile: The rate is highly dependent on the nucleophilicity and concentration of the attacking species. Stronger nucleophiles react faster.

Leaving Group: The nature of the leaving group influences the second step. While this step is not usually rate-limiting, a better leaving group (like Cl⁻) ensures the reaction proceeds efficiently to completion.

Solvent: Polar aprotic solvents such as DMSO and DMF are known to significantly accelerate SNAr reactions. researchgate.net They effectively solvate the cation of the nucleophile's salt but poorly solvate the anion, increasing its effective nucleophilicity.

Thermodynamics: The SNAr reaction is generally thermodynamically favorable, driven by the formation of a stable aromatic product. The stability of the Meisenheimer intermediate, which is enhanced by the resonance delocalization onto the nitro group, lowers the activation energy (ΔG‡) of the rate-determining step. Computational studies, such as those using Density Functional Theory (DFT) on similar systems, have been employed to calculate the activation energies and reaction enthalpies, confirming that substitution at the C-4 position is energetically favored over other positions. nih.gov

Identification and Characterization of Reactive Intermediates

The mechanisms of the primary reactions of this compound involve the formation of short-lived, high-energy reactive intermediates. lumenlearning.com While typically not isolated, their existence is inferred from the reaction products and supported by spectroscopic studies on related compounds.

Meisenheimer Complex: This is the key reactive intermediate in the SNAr pathway. nih.gov It is a σ-adduct characterized by an sp³-hybridized carbon at the site of nucleophilic attack and a delocalized negative charge. Its stability is the cornerstone of the SNAr mechanism on electron-poor aromatics.

Nitro Reduction Intermediates: During the reduction of the nitro group, the nitroso (-NO) and hydroxylamine (-NHOH) derivatives of 4-chloro-7-methylquinoline (B1366949) are the principal intermediates. organic-chemistry.org In some cases, particularly in biological systems or under specific electrochemical conditions, one-electron reduction can lead to the formation of a nitro anion radical intermediate. nih.gov

Interactive Table: Key Reactive Intermediates

Reaction PathwayIntermediate NameStructureRole in Mechanism
Nucleophilic SubstitutionMeisenheimer ComplexNegatively charged σ-adductStabilized intermediate after nucleophilic attack
Nitro Group ReductionNitrosoquinolineContains -N=O groupFirst stable intermediate in the reduction pathway
Nitro Group ReductionHydroxylaminoquinolineContains -NHOH groupSecond intermediate, reduced to the final amine

Role of Catalysis and Reaction Modifiers in Mechanistic Control

Catalysts and reaction modifiers play a crucial role in controlling the rate, selectivity, and efficiency of reactions involving this compound.

Base Catalysis: In nucleophilic substitutions involving protic nucleophiles like thiols or some amines, a base (e.g., triethylamine (B128534), sodium ethoxide) is often used. mdpi.com The base deprotonates the nucleophile, increasing its electron density and therefore its nucleophilicity, which accelerates the initial attack on the quinoline ring.

Transition Metal Catalysis: This is most relevant for the transformation of the nitro group. The catalytic hydrogenation of the nitro group to an amine is a cornerstone reaction, almost always employing a heterogeneous catalyst like Palladium on carbon (Pd/C) or a homogeneous catalyst. organic-chemistry.org The catalyst provides a surface for the adsorption of both the hydrogen and the nitro compound, facilitating the stepwise reduction at a much lower temperature and pressure than would otherwise be required.

Nucleophilic Catalysis: For some SNAr reactions, a substance can act as a nucleophilic catalyst. For instance, a small amount of a highly reactive nucleophile (like an iodide salt) can displace the chloride. youtube.com This forms a 4-iodo intermediate which is much more reactive than the starting chloro compound. The iodide is a superior leaving group, and it is readily displaced by the desired, often weaker, primary nucleophile, regenerating the iodide catalyst in the process. This mechanism provides an alternative, lower-energy pathway for the substitution.

4 Chloro 7 Methyl 3 Nitroquinoline As a Building Block in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Heterocyclic Frameworks

The structure of 4-chloro-7-methyl-3-nitroquinoline features key functional groups that theoretically make it a valuable precursor for synthesizing more complex heterocyclic systems. The chlorine atom at the C-4 position is activated by the electron-withdrawing nitro group and the quinoline (B57606) nitrogen, making it a prime site for nucleophilic aromatic substitution (SNAr). The nitro group itself can be readily reduced to an amino group, which can then participate in various cyclization reactions.

Construction of Fused-Ring Systems

Quinoline derivatives are fundamental components in the synthesis of fused-ring systems. Generally, the strategy involves introducing functional groups onto the quinoline core that can subsequently undergo intramolecular cyclization to form additional rings. For this compound, a typical synthetic route would involve:

Nucleophilic substitution at the C-4 position with a reagent containing a second reactive site.

Reduction of the nitro group at C-3 to an amine.

Intramolecular condensation or cyclization between the newly introduced group at C-4 and the C-3 amine, or vice-versa, to yield a fused polycyclic aromatic system.

Despite this well-established potential, specific examples detailing the use of this compound to create fused-ring systems are not prominently featured in the reviewed literature. Research on related nitroquinolines demonstrates that such transformations are feasible and lead to novel heterocyclic structures. nih.gov

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.org The reactive sites on this compound—the electrophilic C-4 position and the functionalities derivable from the nitro group—make it a plausible candidate for MCRs. For instance, after reduction of the nitro group to 3-amino-4-chloro-7-methylquinoline, the molecule could potentially participate in MCRs that form fused heterocyclic systems, such as the Friedländer annulation or other condensation reactions.

However, a direct search for MCRs specifically employing this compound as a reactant did not yield documented examples. The field of MCRs involving quinoline scaffolds is broad, but the focus has often been on other, more readily available or differently substituted quinoline derivatives. beilstein-journals.org

Potential in Functional Materials Research (non-optoelectronic/biological)

The rigid, planar structure of the quinoline ring system is a desirable feature for the development of functional materials. Incorporation of such units into larger molecular or polymeric architectures can impart specific properties like thermal stability, and defined conformational arrangements.

Applications in Advanced Chemical Sensing Systems

Quinoline derivatives have been explored as fluorophores and chromophores in chemical sensors. The general principle involves modulating the electronic properties of the quinoline ring upon interaction with a specific analyte, leading to a detectable change in its optical properties. The nitro group in this compound is a strong electron-withdrawing group, which can act as a quenching moiety in a sensor. A reaction with an analyte that alters or removes the nitro group could lead to a "turn-on" fluorescence response.

While this mechanism is well-known, and various quinoline-based sensors have been developed, specific research detailing the application of this compound in advanced chemical sensing systems is not available in the current body of literature. The exploration appears to be more focused on other derivatives, such as those containing hydroxyl or amino groups that can act as binding sites.

Exploration in Polymer Chemistry and Advanced Functional Materials

The incorporation of quinoline units into polymer backbones can enhance thermal stability and introduce specific functionalities. this compound could theoretically serve as a monomer in polymerization reactions. For example, nucleophilic substitution of the chlorine atom by a bis-nucleophile (like a bis-phenol or bis-amine) in a step-growth polymerization could lead to poly(ether)s or poly(amine)s containing the quinoline moiety.

Despite this potential, there is a lack of published studies on the use of this compound as a monomer for creating advanced functional polymers. Commercial suppliers list the compound as a material science and polymer building block, but academic research to validate these applications appears to be limited or not widely disseminated. bldpharm.com

Future Research Trajectories and Unexplored Scientific Avenues for 4 Chloro 7 Methyl 3 Nitroquinoline Chemistry

Development of Innovative and Atom-Economical Synthetic Protocols

The synthesis of functionalized quinolines has been a long-standing area of interest, with recent efforts focusing on the development of more sustainable and efficient methods. rsc.org Future research concerning 4-chloro-7-methyl-3-nitroquinoline should prioritize the development of innovative and atom-economical synthetic protocols that move beyond traditional multi-step sequences.

Modern synthetic strategies such as C-H bond activation and metal-free synthesis offer promising avenues. acs.orgrsc.org For instance, the direct C-H nitration of a pre-existing 4-chloro-7-methylquinoline (B1366949) scaffold at the C3 position, potentially guided by novel catalyst systems, would represent a significant improvement in synthetic efficiency. The exploration of one-pot multicomponent reactions (MCRs) also holds considerable promise for the streamlined construction of the this compound core from simple, readily available starting materials. rsc.org

Furthermore, the principles of green chemistry should be a central consideration in the development of new synthetic routes. This includes the use of environmentally benign solvents, the reduction of waste, and the design of processes with high atom economy. atlantis-press.com The development of catalytic systems that can be easily recovered and reused would also be a significant advancement.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique electronic properties of this compound, arising from the interplay of the chloro, nitro, and methyl substituents, suggest a rich and largely unexplored reactivity profile. The electron-withdrawing nitro group significantly influences the reactivity of the quinoline (B57606) ring, making it susceptible to nucleophilic attack. researchgate.net While the nucleophilic substitution of the chloro group at the C4 position is an expected reaction, future research should delve into more unconventional transformations. mdpi.com

One area of interest is the exploration of the photochemical reactivity of this compound. Nitroaromatic compounds are known to exhibit interesting photochemical behavior, and the absorption of light could potentially unlock novel reaction pathways, such as radical-mediated C-H functionalization or rearrangements. acs.orgnih.gov The influence of the chloro and methyl groups on the excited-state reactivity of the nitroquinoline core warrants detailed investigation.

Another avenue for exploration is the electrochemical synthesis and transformation of this molecule. thieme-connect.comcitedrive.comrsc.org Electrochemical methods can provide access to unique reactive intermediates and enable transformations that are difficult to achieve through traditional chemical means. The electrochemical reduction of the nitro group or the oxidative functionalization of the quinoline ring could lead to the discovery of novel derivatives with interesting properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern technologies such as flow chemistry and automated synthesis platforms offers a transformative approach to the study and application of this compound. Flow chemistry, with its advantages of precise control over reaction parameters, enhanced safety, and ease of scalability, is particularly well-suited for the optimization of synthetic routes and the exploration of reaction space. neu.edu

Future research should focus on translating the synthesis of this compound and its derivatives to continuous flow systems. This would not only enable more efficient and reproducible production but also facilitate the rapid screening of reaction conditions to identify optimal synthetic protocols. The ability to safely handle hazardous reagents and intermediates in a closed-loop flow system is another significant advantage.

Furthermore, the coupling of flow chemistry with automated synthesis platforms can accelerate the discovery of new derivatives with desired properties. Automated systems can be programmed to perform a large number of reactions in parallel, enabling the rapid generation of compound libraries for high-throughput screening. This approach would be particularly valuable for exploring the structure-activity relationships of this compound derivatives in various applications.

Advanced Computational Methodologies for Predictive Chemistry

The application of advanced computational methodologies can provide invaluable insights into the chemical behavior of this compound and guide the design of future experiments. Density Functional Theory (DFT) calculations, for example, can be employed to predict the molecule's electronic structure, reactivity, and spectroscopic properties. This can aid in understanding the regioselectivity of reactions and the influence of substituents on the quinoline core.

Future research should leverage these computational tools to explore the potential energy surfaces of various reactions involving this compound, thereby identifying plausible reaction mechanisms and predicting the feasibility of novel transformations. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to correlate the structural features of its derivatives with their chemical or biological activities, facilitating the rational design of new compounds with enhanced properties.

The use of machine learning and artificial intelligence in chemistry is a rapidly growing field. These techniques can be trained on existing experimental data to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. The application of such predictive models to the chemistry of this compound could significantly accelerate the pace of discovery.

Expanding Applications in Pure Chemical Systems and Method Development

Beyond its potential in medicinal chemistry, this compound and its derivatives could find applications in a variety of pure chemical systems and as tools for method development. The unique electronic and steric properties of this scaffold make it an interesting candidate for the development of novel catalysts, ligands for metal complexes, and functional materials. rsc.org

For instance, the quinoline nitrogen can act as a coordinating site for metal ions, and the substituents on the ring can be tailored to modulate the electronic and steric properties of the resulting metal complexes. These complexes could find applications in catalysis, for example, in asymmetric synthesis or oxidation reactions. mdpi.com

Furthermore, the chromophoric nature of the nitroquinoline core suggests potential applications in the development of chemical sensors or probes. scielo.br The changes in the spectroscopic properties of the molecule upon interaction with specific analytes could be used for their detection and quantification. The development of new analytical methods based on the unique properties of this compound would be a valuable contribution to the field of analytical chemistry.

Q & A

Q. What are the optimal synthetic routes for 4-chloro-7-methyl-3-nitroquinoline, and how can reaction conditions be adjusted to improve yield?

A cost-effective synthesis involves starting with inexpensive precursors under mild conditions. For example, nitroquinoline derivatives can be synthesized via nitration and chlorination steps, achieving yields up to 85% by controlling reaction temperature and stoichiometry . Optimization may include adjusting solvent polarity (e.g., using methanol or dichloromethane) and employing catalysts like NaBH3CN for selective reductions . Confirm structural integrity using ¹H NMR and mass spectrometry (MS) for validation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Core characterization methods include:

  • ¹H/¹³C NMR : Resolve substituent positions (e.g., methyl and nitro groups) and confirm aromatic proton environments .
  • IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, nitro group asymmetrical stretch at ~1520 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns . Cross-reference data with NIST Standard Reference Database for accuracy .

Q. What are the standard protocols for evaluating the compound’s stability and handling in laboratory settings?

Store the compound in anhydrous conditions at 2–8°C to prevent hydrolysis of the nitro group. Use inert atmospheres (N₂/Ar) during reactions to avoid unintended oxidation. For safety, conduct toxicity screenings (e.g., Ames test) and adhere to institutional ethical guidelines for hazardous material disposal .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity, and what methodologies guide these derivatizations?

Introduce substituents at the 4-chloro or 7-methyl positions to modulate electronic effects. For example:

  • Replace the nitro group with amino via catalytic hydrogenation (H₂/Pd-C) to generate bioactive intermediates .
  • Attach fluorinated or trifluoromethyl groups to improve membrane permeability, as seen in antimalarial quinoline analogs . Validate modifications using X-ray crystallography to confirm stereochemistry .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?

  • NMR Anomalies : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and consider dynamic processes like tautomerism. Use 2D NMR (COSY, HSQC) to assign overlapping signals .
  • MS Discrepancies : Compare fragmentation patterns with computational models (e.g., DFT calculations) or reference standards from NIST .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in replicated experiments .

Q. What strategies are effective in elucidating the compound’s mechanism of action in biological systems?

  • In Vitro Assays : Screen against target enzymes (e.g., Plasmodium falciparum lactate dehydrogenase for antimalarial activity) using fluorometric or colorimetric readouts .
  • Molecular Docking : Model interactions with protein targets (e.g., quinoline-binding pockets in cytochrome bc₁) using software like AutoDock .
  • Metabolomic Profiling : Track metabolite changes via LC-MS to identify off-target effects .

Q. How can environmental impacts of this compound be assessed during disposal or large-scale synthesis?

Perform ecotoxicological assays (e.g., Daphnia magna acute toxicity tests) and quantify biodegradability via OECD 301 guidelines. Use mass molarity calculators to minimize waste generation during synthesis .

Methodological Guidance

Q. What statistical frameworks are recommended for analyzing dose-response relationships in pharmacological studies?

Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Validate assumptions (normality, homoscedasticity) via Kolmogorov-Smirnov tests and apply Bonferroni corrections for multiple comparisons .

Q. How should crystallographic data be interpreted to confirm molecular geometry?

Analyze X-ray diffraction data with software like Olex2 or SHELX. Report dihedral angles between aromatic rings (e.g., 70.22° in substituted quinolines) and hydrogen-bonding networks to validate packing structures .

Q. What ethical and regulatory considerations apply to in vivo studies involving nitroquinoline derivatives?

Obtain approval from institutional animal care committees (IACUC) and adhere to ARRIVE guidelines. Document euthanasia protocols (e.g., CO₂ asphyxiation) and ensure compliance with the NIH Guide for the Care and Use of Laboratory Animals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.